molecular formula C17H17N3OS B2678403 4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 713506-46-8

4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2678403
CAS No.: 713506-46-8
M. Wt: 311.4
InChI Key: MHXIJOYMFKMBSI-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

    Medicine: Its biological activities are being explored for therapeutic applications, including the treatment of infections and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with substituted phenylhydrazines. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide or sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while electrophilic substitution on the aromatic rings can produce nitro, halogenated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by disrupting mitochondrial function and activating caspase pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-bromophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-3-21-15-9-7-14(8-10-15)20-16(18-19-17(20)22)13-6-4-5-12(2)11-13/h4-11H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXIJOYMFKMBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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